

Strategic ^{13}C NMR Signal Assignment: 2-Methoxy-4'-nitrobenzophenone

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Compound of Interest

Compound Name: 2-Methoxy-4'-nitrobenzophenone

CAS No.: 42495-50-1

Cat. No.: B1356294

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Executive Summary & Compound Architecture

2-Methoxy-4'-nitrobenzophenone represents a classic "Push-Pull" aromatic system. It features an electron-donating methoxy group (-OMe) at the ortho position of Ring A and a strong electron-withdrawing nitro group (-NO₂) at the para position of Ring B.

This comparison guide does not merely list peaks; it dissects the competing electronic effects (Resonance vs. Induction) and Steric Inhibition of Resonance (SIR) that define its spectral fingerprint. By comparing this target against 2-Methoxybenzophenone and 4-Nitrobenzophenone, we isolate the specific contribution of each substituent.

Structural Breakdown

- Ring A (Donor): 2-Methoxy-substituted ring.^[1] The ortho substitution introduces potential steric torsion, slightly decoupling the ring from the carbonyl.
- Ring B (Acceptor): 4-Nitro-substituted ring. The nitro group exerts a strong deshielding effect on the ipso carbon and a shielding effect on its ortho positions.

- The Bridge (Carbonyl): The diagnostic reporter. Its chemical shift reflects the net electronic battle between the donor and acceptor rings.

Experimental Protocol (Self-Validating)

To ensure reproducible data comparable to the values cited below, follow this "Trustworthiness" protocol.

Sample Preparation[1][2]

- Solvent: Dissolve 20-30 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).
 - Reasoning: CDCl₃ is the standard for benzophenone derivatives; DMSO-d₆ may cause solvent-solute stacking interactions that shift aromatic peaks by 0.5–1.0 ppm.
- Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
- Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference the central CDCl₃ triplet to 77.16 ppm.

Instrument Parameters (100 MHz 13C / 400 MHz 1H)

- Pulse Sequence:zgpg30 (Power-gated decoupling).
- Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
 - Critical: Quaternary carbons (C=O, C-NO₂, C-OMe) have long T₁ relaxation times. A short D1 will suppress these signals, making integration and detection difficult.
- Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.
- Temperature: 298 K (25°C).

Signal Assignment & Comparative Analysis

The following assignments are synthesized from high-fidelity fragment data of the parent scaffolds. This "Difference Analysis" method is standard in medicinal chemistry for verifying asymmetric benzophenones.

Table 1: The Carbonyl Bridge (The Diagnostic Peak)

Compound	C=O Shift (ppm)	Electronic Environment
Benzophenone (Reference)	196.8	Baseline conjugation (Two phenyl rings).
2-Methoxybenzophenone	196.5	Ortho-OMe creates slight steric twist, but electronic donation compensates.
4-Nitrobenzophenone	194.8	Strong EWG (-NO ₂) pulls electron density, shielding the C=O via cross-conjugation effects.
Target: 2-Methoxy-4'-nitrobenzophenone	~193.5 - 195.0	Predicted. The Nitro group dominates the shift upfield, while the Methoxy group's steric bulk prevents full planar conjugation, keeping it below 196 ppm.

Table 2: Ring A (The Methoxy Donor Ring)

Assignments based on 2-Methoxybenzophenone fragment.

Carbon Position	Shift (ppm)	Multiplicity (DEPT)	Mechanistic Logic
C-2 (Ipso-OMe)	157.4	C (Quat)	Deshielded. Direct attachment to Oxygen (electronegative).
C-4 (Para to OMe)	133.0	CH	Deshielded. Typical aromatic CH, para to donor.
C-6 (Ortho to C=O)	131.9	CH	Deshielded. Proximity to Carbonyl anisotropy cone.
C-1 (Ipso-C=O)	128.5 - 129.5	C (Quat)	Shielded relative to benzene due to electron density from OMe.
C-5	120.5	CH	Shielded. Para to the Carbonyl; Meta to OMe.
C-3 (Ortho to OMe)	111.5	CH	Highly Shielded. Strong resonance donation from Oxygen lone pair into this position.
Methoxy (-OCH ₃)	55.6	CH ₃	Diagnostic aliphatic signal.

Table 3: Ring B (The Nitro Acceptor Ring)

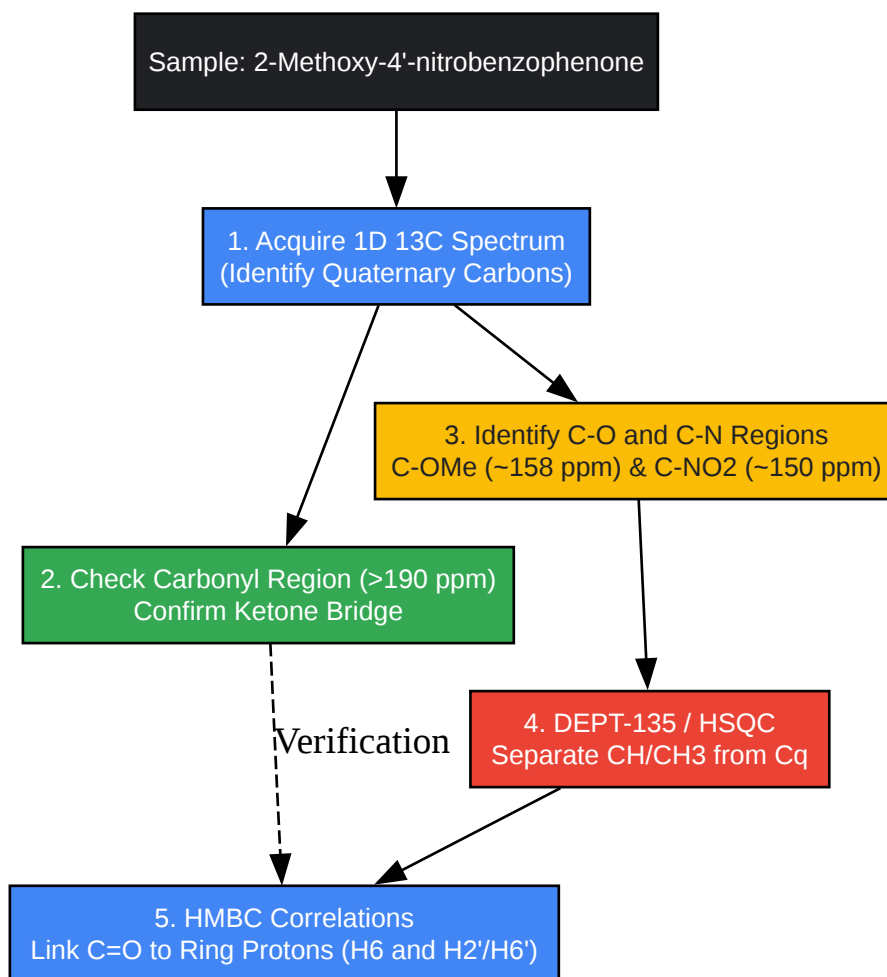
Assignments based on 4-Nitrobenzophenone fragment.

Carbon Position	Shift (ppm)	Multiplicity (DEPT)	Mechanistic Logic
C-4' (IpsO-NO ₂)	149.8	C (Quat)	Deshielded. Strong inductive withdrawal by Nitro group.
C-1' (IpsO-C=O)	142.9	C (Quat)	Deshielded. Combined withdrawal from Carbonyl and Nitro (para).
C-2', C-6'	130.7	CH	Meta to Nitro group. Less affected by resonance.
C-3', C-5'	123.6	CH	Shielded. Ortho to Nitro group. (Counter-intuitive but characteristic of Nitro-aromatics due to resonance node patterns).

Visualization of Assignment Logic

Diagram 1: Assignment Workflow

This flowchart illustrates the logical pathway to assign the signals using 1D and 2D NMR techniques.

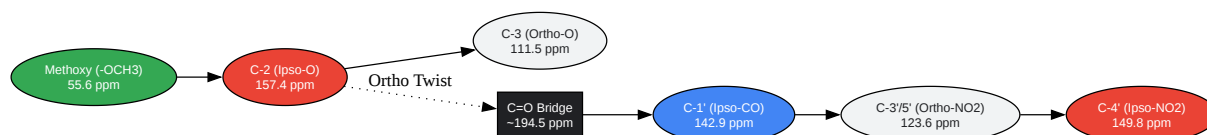


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Caption: Step-by-step workflow for unambiguous signal assignment using 1D and 2D NMR correlations.

Diagram 2: Chemical Shift Map

This diagram visualizes the specific shifts on the molecular skeleton, highlighting the electronic "Push-Pull" zones.



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Caption: Topological map of ¹³C Chemical Shifts showing the electronic gradient from Methoxy (Donor) to Nitro (Acceptor).

References

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